![molecular formula C9H10ClNO B1329899 4-Acetamidobenzyl chloride CAS No. 54777-65-0](/img/structure/B1329899.png)
4-Acetamidobenzyl chloride
Overview
Description
4-Acetamidobenzyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically relevant molecules. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be extrapolated to understand the behavior and applications of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, yielding good results . This method indicates that similar reductive techniques could potentially be applied to synthesize derivatives of this compound. Additionally, acetamidomethylation reactions, as demonstrated with phenol and anisole, involve heating with N, N'-methylenediacetamide and phosphoryl chloride . These reactions result in the formation of N-substituted acetamides, suggesting that this compound could undergo similar reactions to form various substituted acetamides.
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 4-acetamidobenzaldehyde 4-nitrophenylhydrazone, is characterized by planarity and the presence of hydrogen bonding, which contributes to the formation of supramolecular arrays . This implies that this compound may also exhibit planarity in its structure and could participate in hydrogen bonding, affecting its reactivity and the formation of crystalline networks.
Chemical Reactions Analysis
The reactivity of benzyl chloride derivatives in the presence of sodium cyanide in dipolar aprotic solvents has been studied, leading to the formation of various by-products . This suggests that this compound might also react in such conditions, potentially yielding nitrile derivatives. The study of these reactions can provide insights into the reactivity of this compound under different conditions and with various reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds, such as N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, have been characterized, revealing details about crystal structure and conformation . These properties are crucial for understanding the behavior of this compound in different environments, its solubility, and its potential applications in the synthesis of more complex molecules.
Scientific Research Applications
Homochiral Coordination Polymer Synthesis
4-Acetamidobenzyl chloride derivatives have been utilized in the synthesis of unprecedented homochiral olefin-copper(I) 2D coordination polymer grids. These polymers, featuring chiral ammonium salts as building blocks, exhibit unique properties for potential applications in enantioseparation (Xie et al., 2003).
Enhancement of LC-MS Detection for Estrogens
Derivatives of this compound have been explored for enhancing liquid chromatography-mass spectrometry (LC-MS) detection of estrogens in biological fluids. These compounds have shown to significantly increase the detection responses, thereby improving analytical capabilities for biological and medical research (Higashi et al., 2006).
Medicinal Chemistry: Synthesis of Benzodiazepines
In medicinal chemistry, this compound is instrumental in synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones. This approach offers a straightforward method to create benzodiazepines, which are crucial in various therapeutic applications (Sasiambarrena et al., 2019).
Antibacterial Agents Development
Research involving this compound has led to the development of new antibacterial agents. Specific derivatives have demonstrated potent therapeutic potential against various bacterial strains, contributing significantly to the field of antibacterial drug development (Abbasi et al., 2016).
Corrosion Inhibition
4-Vinylbenzyl derivatives, closely related to this compound, have been studied for their efficacy in inhibiting corrosion of metals, particularly carbon steel, in acidic environments. This research offers insights into the development of more effective corrosion inhibitors (Nahlé et al., 2008).
Metal-Based Therapeutic Agents
Advancements in designing metal-based therapeutic agents have seen the incorporation of aryl acetamide derivatives, including this compound, to create potential enzyme inhibitors and antileishmanial and anticancer agents. These developments mark significant progress in medicinal chemistry (Sultana et al., 2016).
Synthesis of Indoloquinolines and Dibenzonaphthyridines
This compound plays a role in the synthesis of complex organic compounds such as indoloquinolines and dibenzonaphthyridines. These compounds are valuable for various applications in organic and medicinal chemistry (Qu et al., 2020).
properties
IUPAC Name |
N-[4-(chloromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLVANTDHUAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203245 | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54777-65-0 | |
Record name | N-[4-(Chloromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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